molecular formula C10H21N3O9 B1311787 Caltrop CAS No. 90131-68-3

Caltrop

Cat. No.: B1311787
CAS No.: 90131-68-3
M. Wt: 327.29 g/mol
InChI Key: MUKYLHIZBOASDM-UHFFFAOYSA-N
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Description

Tribulus terrestris, commonly known as puncture vine, is a herbaceous plant from the Zygophyllaceae family. The root of this plant has been used for centuries in traditional medicine across various cultures, including Chinese, Indian, and European systems. It is renowned for its potential health benefits, particularly in enhancing sexual function, physical performance, and overall vitality .

Mechanism of Action

Target of Action

Caltrop, also known as Tribulus terrestris root or Goathead, is a medicinal plant that has been used for generations to energize, vitalize, and improve sexual function and physical performance in men .

Mode of Action

The interaction of this compound with its targets is complex and multifaceted. The bioactive compounds, particularly saponins and flavonoids, isolated from this compound are believed to be responsible for its various pharmacological activities . These compounds interact with multiple targets in the body, leading to a range of effects.

Biochemical Pathways

This compound affects several biochemical pathways due to its rich phytochemical composition. It’s known for its potential as an aphrodisiac, cardiovascular agent, anti-inflammatory, and antioxidant . The saponins and flavonoids present in this compound are thought to modulate these pathways, leading to their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are diverse, reflecting its wide range of pharmacological activities. For instance, as an antioxidant, this compound can help neutralize harmful free radicals at the cellular level . As an aphrodisiac, it may influence hormones and neurotransmitters related to sexual function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, this compound thrives in hot and dry conditions where other plants cannot . Its dense mat smothers out other species, and it can start flowering within 3 weeks of germination, continuing to flower all summer . Depending on the moisture available, it typically produces 200 to 5,000 seeds in one growing season . These environmental factors can influence the concentration of bioactive compounds in the plant, thereby affecting its pharmacological activity.

Future Directions

While Tribulus terrestris shows promise in areas such as sexual health, cardiovascular health, and immune function, more research is needed to fully understand its mechanisms of action . Future research should focus on confirming the presumed pharmacodynamic mechanisms through molecular biology studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Caltrop extracts typically involves several steps. One common method includes:

Industrial Production Methods: In an industrial setting, the production of this compound extract follows similar principles but on a larger scale. The process involves:

    Bulk Collection: Large quantities of roots are harvested.

    Mechanical Drying: Industrial dryers are used to ensure uniform drying.

    Large-Scale Extraction: Industrial extractors are employed to handle large volumes of solvent and plant material.

    Automated Filtration and Concentration: Automated systems filter and concentrate the extract efficiently.

    Standardization: The final product is standardized to ensure consistent levels of active compounds.

Chemical Reactions Analysis

Types of Reactions: Caltrop undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Quinones and other oxidized phenolic compounds.

    Reduction Products: Reduced forms of saponins and flavonoids.

    Hydrolysis Products: Aglycones and monosaccharides.

Comparison with Similar Compounds

Caltrop is often compared with other medicinal plants known for their aphrodisiac and health-promoting properties:

    Ginseng (Panax ginseng): Both plants are used to enhance physical performance and sexual function, but ginseng is more widely studied and has a broader range of applications.

    Maca (Lepidium meyenii): Similar to Tribulus terrestris, maca is used to improve sexual function and energy levels. maca is primarily grown in the Andes and has different phytochemical profiles.

    Ashwagandha (Withania somnifera): Known for its adaptogenic properties, ashwagandha is used to reduce stress and improve overall vitality.

Properties

IUPAC Name

2-[carbamimidoyl(methyl)amino]acetic acid;2,3,4,5,6-pentahydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O7.C4H9N3O2/c7-1-2(8)3(9)4(10)5(11)6(12)13;1-7(4(5)6)2-3(8)9/h2-5,7-11H,1H2,(H,12,13);2H2,1H3,(H3,5,6)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKYLHIZBOASDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=N)N.C(C(C(C(C(C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90131-68-3
Record name Tribulus extract
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090131683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tribulus terrestris, ext.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.082.133
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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